Cas no 65714-27-4 (8-methylquinoline-2-carboxylic acid)
8-methylquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Quinolinecarboxylic acid, 8-methyl-
- 8-methylquinoline-2-carboxylic acid
- SCHEMBL1424052
- AKOS006320488
- 8-methylquinoline carboxylic acid
- QCA71427
- CS-0230647
- 65714-27-4
- EN300-104942
-
- MDL: MFCD18448367
- Inchi: 1S/C11H9NO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6H,1H3,(H,13,14)
- InChI Key: NVWDRVVQHUVVER-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2C)C=CC=1C(O)=O
Computed Properties
- Exact Mass: 187.063328530Da
- Monoisotopic Mass: 187.063328530Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.2Ų
8-methylquinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6665-100MG |
8-methylquinoline-2-carboxylic acid |
65714-27-4 | 95% | 100MG |
¥ 831.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6665-250MG |
8-methylquinoline-2-carboxylic acid |
65714-27-4 | 95% | 250MG |
¥ 1,326.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6665-500MG |
8-methylquinoline-2-carboxylic acid |
65714-27-4 | 95% | 500MG |
¥ 2,204.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6665-1G |
8-methylquinoline-2-carboxylic acid |
65714-27-4 | 95% | 1g |
¥ 3,306.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6665-5G |
8-methylquinoline-2-carboxylic acid |
65714-27-4 | 95% | 5g |
¥ 9,919.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6665-10G |
8-methylquinoline-2-carboxylic acid |
65714-27-4 | 95% | 10g |
¥ 16,533.00 | 2023-04-07 | |
| Matrix Scientific | 223357-500mg |
8-Methylquinoline-2-carboxylic acid, 95% min |
65714-27-4 | 95% | 500mg |
$647.00 | 2023-09-11 | |
| Matrix Scientific | 223357-1g |
8-Methylquinoline-2-carboxylic acid, 95% min |
65714-27-4 | 95% | 1g |
$1166.00 | 2023-09-11 | |
| Enamine | EN300-104942-0.05g |
8-methylquinoline-2-carboxylic acid |
65714-27-4 | 95% | 0.05g |
$200.0 | 2023-10-28 | |
| Enamine | EN300-104942-0.1g |
8-methylquinoline-2-carboxylic acid |
65714-27-4 | 95% | 0.1g |
$298.0 | 2023-10-28 |
8-methylquinoline-2-carboxylic acid Suppliers
8-methylquinoline-2-carboxylic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 8-methylquinoline-2-carboxylic acid
8-Methylquinoline-2-Carboxylic Acid: A Comprehensive Overview
8-Methylquinoline-2-carboxylic acid (CAS No: 65714-27-4) is a versatile organic compound that has garnered significant attention in various scientific and industrial domains. This compound, belonging to the quinoline family, is characterized by its unique structure, which combines a quinoline ring with a methyl group and a carboxylic acid moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule in research and application.
The quinoline framework is a bicyclic aromatic system consisting of a benzene ring fused with a pyridine ring. In 8-methylquinoline-2-carboxylic acid, the methyl group is attached at the 8th position of the quinoline ring, while the carboxylic acid group is located at the 2nd position. This specific substitution pattern influences the compound's reactivity, solubility, and biological activity. Recent studies have highlighted its potential in pharmaceuticals, agrochemicals, and material science due to its ability to act as a building block for more complex molecules.
One of the most notable applications of 8-methylquinoline-2-carboxylic acid is in the field of drug discovery. Researchers have explored its role as a precursor for developing bioactive compounds with anti-inflammatory, antitumor, and antimicrobial properties. For instance, derivatives of this compound have shown promising results in inhibiting enzymes associated with chronic inflammatory diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential in the development of novel therapeutic agents.
In addition to its pharmaceutical applications, 8-methylquinoline-2-carboxylic acid has also found utility in agrochemicals. Its derivatives have been investigated for their ability to act as herbicides and fungicides. A recent study published in *Journal of Agricultural and Food Chemistry* demonstrated that certain analogs exhibit potent activity against phytopathogenic fungi, making them candidates for eco-friendly agricultural solutions.
The synthesis of 8-methylquinoline-2-carboxylic acid involves multi-step organic reactions, often employing catalytic processes to enhance efficiency. One common approach involves the condensation of o-aminoaromatic compounds with aldehydes or ketones, followed by cyclization to form the quinoline skeleton. The introduction of the methyl and carboxylic acid groups is typically achieved through substitution or oxidation reactions. Researchers are continuously exploring greener synthesis methods to reduce environmental impact and improve scalability.
From a structural standpoint, 8-methylquinoline-2-carboxylic acid exhibits interesting electronic properties due to its conjugated π-system. This feature makes it a candidate for applications in optoelectronics and materials science. For example, derivatives of this compound have been used as building blocks for organic semiconductors and light-emitting materials. A study in *Advanced Materials* highlighted its potential in enhancing the efficiency of organic light-emitting diodes (OLEDs) by optimizing charge transport properties.
The biological activity of 8-methylquinoline-2-carboxylic acid is largely influenced by its ability to interact with biomolecules such as proteins and nucleic acids. Computational studies using molecular docking have revealed that certain derivatives can bind effectively to enzyme active sites, inhibiting their function. This property has led to their exploration as leads for drug development against various diseases, including cancer and neurodegenerative disorders.
Furthermore, 8-methylquinoline-2-carboxylic acid has been utilized in catalytic processes due to its ability to act as a ligand or catalyst support. Its coordination properties make it suitable for transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation processes. Recent advancements in asymmetric catalysis have leveraged this compound's chiral derivatives to achieve high enantioselectivity in complex molecule synthesis.
In terms of environmental impact, researchers are investigating the biodegradation pathways of 8-methylquinoline-2-carboxylic acid and its derivatives to assess their ecological safety. Studies indicate that under aerobic conditions, certain microbial communities can metabolize these compounds efficiently, reducing their persistence in the environment.
In conclusion, 8-methylquinoline-2-carboxylic acid (CAS No: 65714-27-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a versatile building block for developing advanced materials and bioactive molecules. As research continues to uncover new facets of its chemistry and biology, this compound is poised to play an increasingly important role in addressing global challenges in health, agriculture, and technology.
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